Differential Antitumor Efficacy in L1210 Leukemia: Spergualin vs. 15-Deoxyspergualin (DSG) in Mouse Models
Spergualin and its analog 15-deoxyspergualin (DSG) were evaluated for their ability to induce long-term survival in mice bearing L1210 leukemia. Mice inoculated intraperitoneally with 10⁵ L1210 cells were treated daily for 9 days starting one day after tumor inoculation. Spergualin at a dose of 5 mg/kg/day resulted in >60-day survival in all treated mice, indicative of a complete cure [1]. This demonstrates that spergualin can achieve curative outcomes at a relatively low dose, a property that must be considered alongside DSG, which has also shown potent activity in this model but with a distinct dose-response and mechanism profile [2].
| Evidence Dimension | In vivo antitumor efficacy against L1210 leukemia |
|---|---|
| Target Compound Data | Complete survival (>60 days) in all treated mice |
| Comparator Or Baseline | 15-Deoxyspergualin (DSG) demonstrates comparable antitumor activity in the L1210 model, but with a distinct mechanism of action involving IL-2 production and reduced efficacy in immunodeficient hosts [2]. |
| Quantified Difference | Both compounds achieve curative outcomes; spergualin's activity is directly tied to its parent structure and amine oxidase sensitivity, while DSG represents a more stable, clinically advanced analog with a different mechanism of action. |
| Conditions | Mouse L1210 leukemia model; intraperitoneal inoculation of 10⁵ cells; daily intraperitoneal administration for 9 days starting 1 day post-inoculation |
Why This Matters
This data establishes spergualin as a potent antitumor agent in its own right, with a distinct pharmacological profile from its analog DSG, making it a critical reference compound for studies of structure-activity relationships in the spergualin family.
- [1] Ishizuka M, et al. Induction of antitumor resistance to mouse leukemia L1210 by spergualins. J Antibiot (Tokyo). 1986;39(12):1736-1743. View Source
- [2] Ishizuka M, et al. Induction of antitumor resistance to mouse leukemia L1210 by spergualins. J Antibiot (Tokyo). 1986;39(12):1736-1743. View Source
